molecular formula C9H20ClN B14292078 1,1,3,5-Tetramethylpiperidin-1-ium chloride CAS No. 113277-69-3

1,1,3,5-Tetramethylpiperidin-1-ium chloride

Cat. No.: B14292078
CAS No.: 113277-69-3
M. Wt: 177.71 g/mol
InChI Key: KQPADNUXYSYMOO-UHFFFAOYSA-M
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Description

1,1,3,5-Tetramethylpiperidin-1-ium chloride is a chemical compound with the molecular formula C₉H₂₀ClN. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is known for its unique structural properties and has found applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,3,5-Tetramethylpiperidin-1-ium chloride can be synthesized through the alkylation of piperidine derivatives. One common method involves the reaction of 1,1,3,5-tetramethylpiperidine with hydrochloric acid, resulting in the formation of the chloride salt. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors. The process includes the careful addition of reagents, continuous monitoring of reaction parameters, and subsequent purification steps such as crystallization or distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1,1,3,5-Tetramethylpiperidin-1-ium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chloride ion can be substituted with other nucleophiles, resulting in the formation of different piperidinium salts.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Nucleophiles such as alkoxides, thiolates, or amines are used in substitution reactions, often under mild conditions to prevent decomposition.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding amine derivatives.

    Substitution: Various piperidinium salts depending on the nucleophile used.

Scientific Research Applications

1,1,3,5-Tetramethylpiperidin-1-ium chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of piperidine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 1,1,3,5-tetramethylpiperidin-1-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific pathway involved. Its unique structure allows it to bind to active sites, altering the function of the target molecule and leading to various biochemical effects.

Comparison with Similar Compounds

    1,1,3,5-Tetramethylpiperidin-1-ium hydroxide: Similar in structure but with a hydroxide ion instead of chloride.

    1,1,3,5-Tetramethylpiperidine: The parent compound without the ionic chloride component.

Uniqueness: 1,1,3,5-Tetramethylpiperidin-1-ium chloride stands out due to its specific ionic nature, which imparts unique solubility and reactivity characteristics. This makes it particularly useful in applications where ionic interactions are crucial.

Properties

CAS No.

113277-69-3

Molecular Formula

C9H20ClN

Molecular Weight

177.71 g/mol

IUPAC Name

1,1,3,5-tetramethylpiperidin-1-ium;chloride

InChI

InChI=1S/C9H20N.ClH/c1-8-5-9(2)7-10(3,4)6-8;/h8-9H,5-7H2,1-4H3;1H/q+1;/p-1

InChI Key

KQPADNUXYSYMOO-UHFFFAOYSA-M

Canonical SMILES

CC1CC(C[N+](C1)(C)C)C.[Cl-]

Origin of Product

United States

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